chemical properties of 3-Nitrothiophene-2,5-dicarboxylic acid
chemical properties of 3-Nitrothiophene-2,5-dicarboxylic acid
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Nitrothiophene-2,5-dicarboxylic Acid
Abstract
3-Nitrothiophene-2,5-dicarboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The presence of a thiophene core, two carboxylic acid moieties, and an electron-withdrawing nitro group imparts a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of the synthesis, characterization, and chemical behavior of this versatile building block. We delve into its reactivity, focusing on the synthetic transformations of its key functional groups, and explore its potential applications as a precursor to complex molecular architectures, including pharmacologically active agents and advanced materials.
Introduction
Thiophene and its derivatives are fundamental scaffolds in a vast array of functional molecules, from pharmaceuticals to organic electronics.[1][2] The introduction of multiple, distinct functional groups onto this five-membered ring creates a platform for intricate molecular design. 3-Nitrothiophene-2,5-dicarboxylic acid stands out as a particularly valuable intermediate. Its structure is characterized by:
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An electron-rich thiophene ring , which is nonetheless profoundly influenced by its substituents.
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Two carboxylic acid groups at the 2- and 5-positions, offering versatile handles for esterification, amidation, and further coupling reactions.
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A nitro group at the 3-position, which serves a dual role: it is a powerful electron-withdrawing group that modulates the ring's reactivity, and it is a functional group that can be readily transformed, most notably into an amine or displaced via nucleophilic substitution.
This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into harnessing the chemical potential of this compound.
Synthesis and Purification
The preparation of 3-nitrothiophene-2,5-dicarboxylic acid is typically achieved through a multi-step sequence starting from the more readily available thiophene-2,5-dicarboxylic acid or its corresponding diester. The diester is the preferred substrate for the nitration step to avoid side reactions with the acidic protons of the carboxyl groups.
Experimental Protocol: Synthesis Workflow
Step 1: Esterification of Thiophene-2,5-dicarboxylic Acid (Optional) If starting with the diacid, it must first be converted to its diester, for example, dimethyl thiophene-2,5-dicarboxylate. This can be accomplished using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.
Step 2: Nitration of Dimethyl Thiophene-2,5-dicarboxylate [3] This step is critical and requires careful control of temperature to ensure selective mono-nitration and prevent the formation of dinitro byproducts.
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To a stirred solution of concentrated sulfuric acid (98%), cool the reaction vessel to 0 °C using an ice bath.
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Slowly and portion-wise, add dimethyl thiophene-2,5-dicarboxylate (1a) to the cooled sulfuric acid, ensuring the temperature remains low.
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Once the addition is complete, add concentrated nitric acid dropwise to the solution, maintaining the temperature at 0 °C.
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After the addition of nitric acid, allow the reaction mixture to stir at low temperature for a specified period to ensure complete reaction.
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Carefully pour the reaction mixture over crushed ice to quench the reaction. The product, dimethyl 3-nitrothiophene-2,5-dicarboxylate (2a), will precipitate.
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Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Step 3: Acidic Hydrolysis to 3-Nitrothiophene-2,5-dicarboxylic Acid [3] The final step involves the hydrolysis of the ester groups to yield the target dicarboxylic acid.
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Suspend the dimethyl 3-nitrothiophene-2,5-dicarboxylate (2a) in a mixture of acetic acid and hydrochloric acid.
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Heat the suspension to reflux and maintain for several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture, which will cause the dicarboxylic acid product to precipitate.
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Filter the solid, wash with cold water, and dry to afford 3-nitrothiophene-2,5-dicarboxylic acid.
Synthesis Workflow Diagram
Caption: Key reactive pathways of 3-Nitrothiophene-2,5-dicarboxylic acid.
Applications in Research and Development
The unique reactivity profile of 3-Nitrothiophene-2,5-dicarboxylic acid makes it a valuable starting material for several high-value applications.
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Medicinal Chemistry and Drug Development: This molecule is an excellent scaffold for generating compound libraries. Its derivatives, particularly the thieno[3,2-b]thiophenes, are of high interest. For instance, substituted thieno[3,2-b]thiophenes have been identified as agonists for G protein-coupled receptor 35 (GPR35), a target for inflammatory and metabolic diseases. [3]The ability to easily generate an amino-dicarboxythiophene core via reduction also provides a gateway to novel antibiotics and other therapeutic agents. [3][4]* Materials Science: The parent compound, thiophene-2,5-dicarboxylic acid, is used as a monomer for synthesizing high-performance bio-based polyesters and as an intermediate for fluorescent whitening agents. [5][6]The nitro-substituted analogue offers the potential to create polymers and dyes with tailored electronic properties, potentially for applications in organic electronics, sensors, or as nonlinear optical materials. The electron-withdrawing nitro group can significantly alter the absorption and emission characteristics of derived chromophores.
Safety and Handling
While specific toxicology data is not available, 3-Nitrothiophene-2,5-dicarboxylic acid should be handled with care, following standard laboratory safety procedures.
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Hazard Class: As a nitro-aromatic compound and a dicarboxylic acid, it should be treated as an irritant to the skin, eyes, and respiratory system. [7][8]* Personal Protective Equipment (PPE): Always use safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
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Thermal Stability: Nitroaromatic compounds can be thermally unstable and may decompose energetically at elevated temperatures. [9]Avoid excessive heating of the dry solid.
Conclusion
3-Nitrothiophene-2,5-dicarboxylic acid is more than just a simple chemical; it is a versatile platform for chemical innovation. Its synthesis is straightforward, and its densely packed functional groups offer orthogonal reactivity that can be strategically exploited. The facile displacement of its nitro group via SNAr reactions provides a powerful and unconventional method for C-S bond formation, while the carboxylic acid and reducible nitro functionalities offer more traditional, yet equally valuable, pathways for diversification. For researchers aiming to construct complex heterocyclic systems for applications in drug discovery and materials science, 3-Nitrothiophene-2,5-dicarboxylic acid represents a key and powerful building block.
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Belskaya, N., et al. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available at: [Link]
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